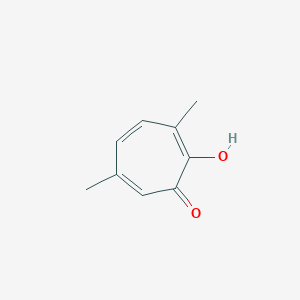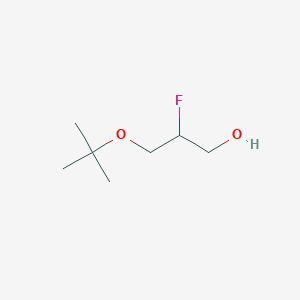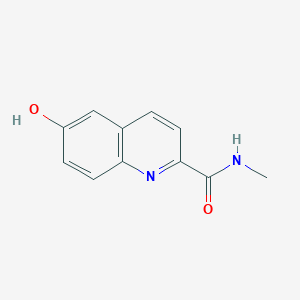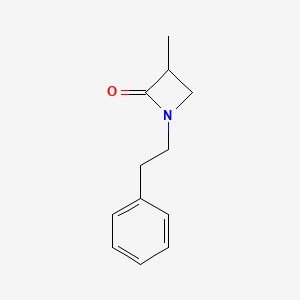
3-Methyl-1-(2-phenylethyl)azetidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-1-(2-phenylethyl)azetidin-2-one is a compound belonging to the class of azetidinones, which are four-membered lactams. Azetidinones are significant in medicinal chemistry due to their presence in β-lactam antibiotics, such as penicillins and cephalosporins
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-(2-phenylethyl)azetidin-2-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 3-methyl-1-(2-phenylethyl)amine with chloroacetyl chloride in the presence of a base like triethylamine can yield the desired azetidinone . Another method involves the use of molecular iodine as a catalyst under microwave irradiation, which has been shown to be effective for synthesizing various 2-azetidinones .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-1-(2-phenylethyl)azetidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the azetidinone ring to an azetidine ring.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced azetidine compounds, and various substituted azetidinones .
Applications De Recherche Scientifique
3-Methyl-1-(2-phenylethyl)azetidin-2-one has several scientific research applications:
Mécanisme D'action
The mechanism of action of 3-Methyl-1-(2-phenylethyl)azetidin-2-one involves its interaction with biological targets, such as enzymes and proteins. The azetidinone ring can mimic the structure of natural substrates, allowing it to inhibit enzyme activity by binding to the active site. This mechanism is similar to that of β-lactam antibiotics, which inhibit bacterial cell wall synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Penicillin: A β-lactam antibiotic with a similar azetidinone ring structure.
Cephalosporin: Another β-lactam antibiotic with a bicyclic structure containing an azetidinone ring.
Carbapenem: A class of β-lactam antibiotics with a broad spectrum of activity.
Uniqueness
3-Methyl-1-(2-phenylethyl)azetidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike other β-lactam antibiotics, it has a phenylethyl group that can enhance its binding affinity and specificity towards certain biological targets .
Propriétés
Numéro CAS |
883899-11-4 |
|---|---|
Formule moléculaire |
C12H15NO |
Poids moléculaire |
189.25 g/mol |
Nom IUPAC |
3-methyl-1-(2-phenylethyl)azetidin-2-one |
InChI |
InChI=1S/C12H15NO/c1-10-9-13(12(10)14)8-7-11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3 |
Clé InChI |
IJUHCGDCWCZIPM-UHFFFAOYSA-N |
SMILES canonique |
CC1CN(C1=O)CCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


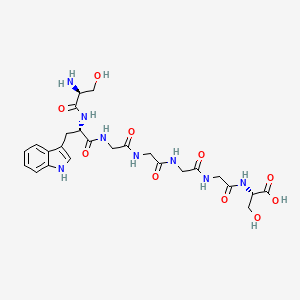

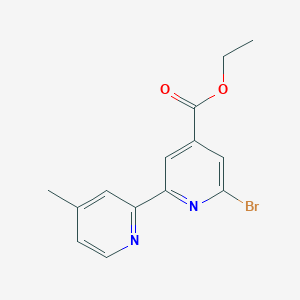
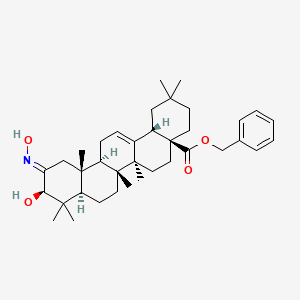
![3-{3-[(Methylamino)methyl]phenoxy}propan-1-OL](/img/structure/B12612316.png)

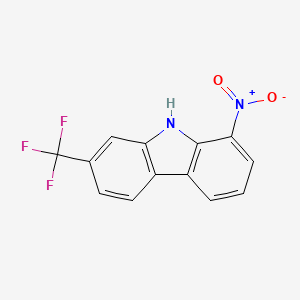
![2,2'-[Nonane-1,9-diylbis(oxy)]dibenzonitrile](/img/structure/B12612338.png)
![4-(2-Hydroxyethoxy)-2-[3-(trimethylsilyl)prop-2-yn-1-yl]phenol](/img/structure/B12612343.png)
![N-Methoxy-N-methyl-3-[4-(propan-2-yl)phenyl]propanamide](/img/structure/B12612350.png)
